molecular formula C15H15NO5S B2654954 (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide CAS No. 691370-41-9

(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide

Cat. No. B2654954
CAS RN: 691370-41-9
M. Wt: 321.35
InChI Key: YYOLLYBPXIFCIA-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide” is a derivative of 4-Hydroxy-3,5-dimethoxybenzoic acid . This parent compound is used for synthesis and has a chemical formula of 3,5-(CH₃O)₂-4-(OH)C₆H₂COOH .


Physical And Chemical Properties Analysis

The parent compound, 4-Hydroxy-3,5-dimethoxybenzoic acid, has a melting point of 206 - 209 °C .

Scientific Research Applications

Photodynamic Therapy Applications

Photodynamic Therapy for Cancer Treatment : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been studied. These compounds, particularly zinc(II) phthalocyanine derivatives, exhibit remarkable properties as photosensitizers in photodynamic therapy (PDT) due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These features make them potential Type II photosensitizers for treating cancer, highlighting the critical role of (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide derivatives in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Spectroscopic and Photophysical Properties

Enhanced Spectroscopic Properties : Research into the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units has provided insights into their potential applications. These compounds exhibit favorable fluorescence, singlet oxygen production, and photostability, making them suitable candidates for photodynamic therapy and other applications requiring efficient photosensitization (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial and Enzyme Inhibitory Effects

Antimicrobial Activity and Enzyme Inhibition : A study on new Schiff bases of Sulfa drugs and their metal complexes has revealed significant antimicrobial activity and carbonic anhydrase enzyme inhibitor effects. These findings demonstrate the potential of this compound derivatives in creating new antimicrobial agents and enzyme inhibitors, contributing to the development of new therapeutic strategies (Alyar et al., 2018).

Safety and Hazards

The parent compound, 4-Hydroxy-3,5-dimethoxybenzoic acid, is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(NE)-N-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-20-13-8-11(9-14(21-2)15(13)17)10-16-22(18,19)12-6-4-3-5-7-12/h3-10,17H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOLLYBPXIFCIA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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